Molecular weight and formula of 1-Amino-5-methoxy-3-methylpentan-3-ol
Molecular weight and formula of 1-Amino-5-methoxy-3-methylpentan-3-ol
An In-Depth Technical Guide to 1-Amino-5-methoxy-3-methylpentan-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chemical Identity and Calculated Properties
1-Amino-5-methoxy-3-methylpentan-3-ol is a polyfunctional organic molecule featuring a primary amine, a tertiary alcohol, and an ether group. This combination of functional groups suggests a range of chemical reactivity and potential for forming various derivatives.
The molecular structure, as determined from its IUPAC name, is as follows:
Based on this structure, the fundamental molecular properties have been calculated.
| Property | Value | Source |
| IUPAC Name | 1-Amino-5-methoxy-3-methylpentan-3-ol | - |
| Molecular Formula | C₇H₁₇NO₂ | Calculated |
| Molecular Weight | 147.22 g/mol | Calculated |
| Monoisotopic Mass | 147.12593 Da | Calculated |
Physicochemical Profile (Inferred)
The presence of the amine, hydroxyl, and ether functionalities dictates the molecule's expected physicochemical properties.
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Solubility: The terminal amine and the hydroxyl group are capable of hydrogen bonding, which would suggest moderate solubility in water and good solubility in polar protic solvents like ethanol and methanol. The methoxy group and the hydrocarbon backbone contribute some nonpolar character.
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Boiling Point: The ability to form hydrogen bonds would result in a relatively high boiling point compared to non-polar molecules of similar molecular weight.
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pKa: The primary amine group is basic and would have a pKa value typical for primary alkylamines, likely in the range of 9-10. The tertiary alcohol is a very weak acid, with a pKa likely greater than 16.
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Reactivity: The primary amine can act as a nucleophile and a base. The tertiary alcohol can be a target for dehydration reactions under acidic conditions or can be functionalized. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.
Hypothetical Synthesis and Characterization
A plausible synthetic route to 1-Amino-5-methoxy-3-methylpentan-3-ol could involve a Grignard reaction, a robust method for forming carbon-carbon bonds and creating tertiary alcohols.[1] A potential disconnection approach suggests a Grignard reagent derived from a protected amino-halide and a ketone.
Proposed Synthetic Workflow
A logical synthetic pathway could start from 3-chloropropan-1-amine, which would be N-protected before forming a Grignard reagent. This reagent would then react with 1-methoxybutan-2-one to yield the protected final product, followed by deprotection.
Caption: Hypothetical workflow for the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol.
Detailed Protocol Steps:
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Protection: The primary amine of 3-chloropropan-1-amine is protected (e.g., as a tert-butyl carbamate, Boc) to prevent it from reacting with the Grignard reagent to be formed.
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Grignard Reagent Formation: The resulting N-Boc-3-chloropropanamine is reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.
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Grignard Reaction: The Grignard reagent is then added dropwise to a solution of 1-methoxybutan-2-one in anhydrous THF at a low temperature (e.g., 0 °C) to form the tertiary alkoxide.
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Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride to protonate the alkoxide, yielding the protected amino alcohol.
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Purification: The protected product is extracted from the aqueous layer using an organic solvent, dried, and purified, likely via column chromatography.
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Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield the final product, 1-Amino-5-methoxy-3-methylpentan-3-ol.
Characterization:
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the number and environment of protons.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.
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Infrared (IR) Spectroscopy: To identify the key functional groups (O-H and N-H stretches for the alcohol and amine, C-O stretches for the ether and alcohol).
Potential Applications in Research and Drug Development
Amino alcohols are valuable structural motifs in medicinal chemistry. They are present in numerous biologically active compounds and can serve as key intermediates in the synthesis of more complex molecules.
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Pharmaceutical Intermediates: The compound could be an intermediate in the synthesis of novel therapeutic agents. For instance, related structures like 1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol are intermediates in the synthesis of tapentadol, an analgesic.[2]
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Building Blocks for Libraries: The primary amine and hydroxyl groups provide two points for derivatization, making this molecule a suitable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of various heterocyclic compounds often relies on bifunctional starting materials.[3][4]
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Ligand Synthesis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, suggesting potential use in the development of novel ligands or catalysts.
Safety and Handling (General Guidance)
While specific toxicity data is unavailable, the compound should be handled with the care appropriate for a novel chemical substance. Based on structurally similar amino alcohols, general hazards may include:
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Skin and Eye Irritation: Similar to other amines and alcohols, it may cause skin irritation and serious eye damage.[5]
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Harmful if Swallowed: Acute oral toxicity is a potential hazard.[5]
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Respiratory Irritation: May cause respiratory irritation if inhaled.[5]
Recommended Precautions:
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Handle in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid inhalation, ingestion, and contact with skin and eyes.
References
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PubChem. 1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol. National Center for Biotechnology Information. Available from: [Link]
- Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
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PubChem. 5-Amino-3-methylpentan-2-ol. National Center for Biotechnology Information. Available from: [Link]
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Ataman Kimya. 3-METHYL-3-PENTANOL. Available from: [Link]
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PubChem. 1-Aminopentan-3-ol. National Center for Biotechnology Information. Available from: [Link]
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Wikipedia. 3-Methyl-3-pentanol. Available from: [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]
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PubChem. 2-Methoxy-3-methylpentan-2-ol. National Center for Biotechnology Information. Available from: [Link]
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Synthesis. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available from: [Link]
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Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]
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U.S. Environmental Protection Agency. 5-Amino-5-methylheptan-3-one Properties. Available from: [Link]
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Pharmaffiliates. 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol Hydrochloride. Available from: [Link]
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The Good Scents Company. 3-methyl-3-pentanol. Available from: [Link]
Sources
- 1. 3-Methyl-3-pentanol - Wikipedia [en.wikipedia.org]
- 2. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol - Google Patents [patents.google.com]
- 3. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
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